molecular formula C12H9N3O4S B2981776 2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide CAS No. 316131-73-4

2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No.: B2981776
CAS No.: 316131-73-4
M. Wt: 291.28
InChI Key: HHNUQTWHVVKYHD-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-N’-[(5-nitro-2-thienyl)methylene]benzohydrazide is a chemical compound with the molecular formula C12H9N3O4S. It has an average mass of 291.283 Da and a monoisotopic mass of 291.031372 Da .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-N’-[(5-nitro-2-thienyl)methylene]benzohydrazide consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.

Scientific Research Applications

Synthesis Methods

A study on 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide discussed its synthesis through both conventional methods and ultrasonication, highlighting the latter as a more eco-friendly approach with better yields. This work also examined the compound's efficiency as a corrosion inhibitor, showcasing its practical applications in material protection (Singh et al., 2018).

Corrosion Inhibition

The corrosion inhibition properties of 2-hydroxy-N′-[(5-nitro-2-thienyl)methylene]benzohydrazide derivatives have been investigated, indicating their effectiveness in protecting metals against corrosion. The study provided insights into the adsorption behavior of these compounds on metal surfaces, offering a scientific basis for their application in corrosion protection strategies (Singh et al., 2018).

Sensor Applications

Research into the electrochemical properties of a self-assembled monolayer of 2-hydroxy-N′1-[(E)-1-(3-methyl-2-thienyl) methylidene] benzohydrazide on gold electrodes demonstrated its potential as a novel sensor for determining epinephrine. This study highlighted the compound's utility in developing sensitive and selective sensors for biomedical applications (Motaghedifard et al., 2012).

Molecular Docking and Biological Evaluation

The design and synthesis of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, including the investigated compound, have been explored for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase. These studies offer insights into their possible therapeutic applications, focusing on their interaction with biological targets rather than their pharmacological effects (Kausar et al., 2021).

Material Science and Crystal Structures

Investigations into the crystal structures of solvated derivatives of benzohydrazides, including those related to the compound of interest, contribute to the understanding of their chemical properties and potential applications in material science. These studies provide foundational knowledge for developing new materials with specific functionalities (Ma, 2013).

Properties

IUPAC Name

2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-10-4-2-1-3-9(10)12(17)14-13-7-8-5-6-11(20-8)15(18)19/h1-7,16H,(H,14,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNUQTWHVVKYHD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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